molecular formula C66H74CaF2N4O13 B164536 Atorvastatin calcium trihydrate CAS No. 344423-98-9

Atorvastatin calcium trihydrate

カタログ番号 B164536
CAS番号: 344423-98-9
分子量: 1209.4 g/mol
InChIキー: SHZPNDRIDUBNMH-NIJVSVLQSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Atorvastatin calcium trihydrate is a hydrate form of atorvastatin calcium . It is a synthetic lipid-lowering agent . Atorvastatin competitively inhibits hepatic hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase, the enzyme which catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol synthesis . This agent increases the number of LDL receptors on hepatic cell surfaces, enhancing the uptake and catabolism of LDL and reducing LDL production and the number of LDL particles, and lowers plasma cholesterol and lipoprotein levels .


Synthesis Analysis

The synthesis of Atorvastatin calcium trihydrate was performed using the remote 1,5- anti asymmetric induction in the boron-mediated aldol reaction of β-alkoxy methylketone with pyrrolic aldehyde as a key step . Atorvastatin calcium trihydrate was obtained from aldehyde after 6 steps, with a 41% overall yield .


Molecular Structure Analysis

The molecular formula of Atorvastatin calcium trihydrate is C66H74CaF2N4O13 . The molecular weight is 1209.4 g/mol . The IUPAC name is calcium; (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate .


Chemical Reactions Analysis

Atorvastatin calcium trihydrate undergoes a nucleophilic addition reaction (acetal formation) where atorvastatin as carboxylic acid with two hydroxyl groups react with 2-hydroxynaphthylaldehyde in the presence of concentrated sulfuric acid to give a colored product .

科学的研究の応用

Pharmaceutical Development and Stability

  • Atorvastatin Calcium Trihydrate (ATV) has been studied for its stability and behavior when mixed with other compounds like furosemide. This research focuses on understanding the pharmaceutical development of ATV mixtures and their thermal behaviors, indicating a stable system under various conditions (Marques et al., 2019).

Solubility Enhancement Techniques

  • Techniques to enhance the solubility of Atorvastatin Calcium Trihydrate have been explored, given its poor water solubility. These include methods like inclusion complexes with cyclodextrin, aiming to improve its therapeutic action by increasing its oral bioavailability (Hadi & Al-Khedairy, 2022).

Formulation Innovations

  • Various studies have focused on developing innovative drug formulations. For instance, porous tablets of atorvastatin trihydrate calcium have been formulated using the sublimation technique, showing improved drug release rates compared to immediate-release marketed tablets (Singh et al., 2019).
  • Similarly, the creation of co-amorphous solids with atorvastatin calcium aimed to increase solubility and evaluate its antihypercholesterolemic activity, although the cholesterol-lowering activity was not significantly different from pure atorvastatin calcium (Wicaksono et al., 2022).

Drug Delivery Systems

  • Self microemulsifying drug delivery systems (SMEDDS) have been developed for atorvastatin calcium trihydrate to enhance its oral bioavailability, addressing issues related to the delivery of hydrophobic drugs (Hyma et al., 2016).

Degradation and Stability Analysis

  • Research has also been conducted on the degradation products of atorvastatin calcium under strong acidic conditions, providing insights into its chemical stability and properties under various environmental conditions (Krauss et al., 2019).

Safety And Hazards

When handling Atorvastatin calcium trihydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Atorvastatin calcium trihydrate is used to reduce the risk of myocardial infarction, stroke, revascularization procedures, and angina in adults with multiple risk factors for coronary heart disease . It is also used to lower the amount of fatty substances such as low-density lipoprotein (LDL) cholesterol (‘bad cholesterol’) and triglycerides in the blood and to increase the amount of high-density lipoprotein (HDL) cholesterol (‘good cholesterol’) in the blood . Further knowledge of the in vivo biodistribution of Atorvastatin calcium trihydrate may help to better understand the origin of off-target effects and potentially allow to distinguish between statin-resistant and non-resistant patients .

特性

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZPNDRIDUBNMH-NIJVSVLQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H74CaF2N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50110042, DTXSID001046059
Record name Atorvastatin calcium trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium rel-(3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate hydrate (1:2:3)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001046059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1209.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin calcium trihydrate

CAS RN

344423-98-9, 134523-03-8
Record name Atorvastatin calcium trihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344423989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin calcium trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50110042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atorvastatin calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Atorvastatin Calcium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ATORVASTATIN CALCIUM TRIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48A5M73Z4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atorvastatin calcium trihydrate
Reactant of Route 2
Atorvastatin calcium trihydrate
Reactant of Route 3
Atorvastatin calcium trihydrate
Reactant of Route 4
Atorvastatin calcium trihydrate
Reactant of Route 5
Atorvastatin calcium trihydrate
Reactant of Route 6
Atorvastatin calcium trihydrate

Citations

For This Compound
290
Citations
ZM Turabi… - World J …, 2014 - wjpr.s3.ap-south-1.amazonaws.com
An accurate, specific, linear, and sensitive reverse phase-HPLC method has been developed and validated for the determination of Atorvastatin (as calcium)(ATOR) in pharmaceutical …
Number of citations: 2 wjpr.s3.ap-south-1.amazonaws.com
P Hyma, L Reddy, D Neelima - Research Journal of Pharmacy …, 2016 - indianjournals.com
… The objective of the present study was to develop a novel self micro emulsifying drug delivery system of a poorly water soluble drug Atorvastatin calcium trihydrate. The oral delivery of …
Number of citations: 4 www.indianjournals.com
RL Hodge, JA Kaduk, AM Gindhart, TN Blanton - Powder Diffraction, 2020 - cambridge.org
The crystal structure of atorvastatin calcium trihydrate (ACT) has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional theory …
Number of citations: 6 www.cambridge.org
MB de Freitas Marques, BCR de Araujo… - Thermochimica …, 2019 - Elsevier
… Clinical data pointed out the high frequency of atorvastatin calcium trihydrate (ATV) prescription in combination with other adjuvant compounds to treat cardiovascular disorders, such as …
Number of citations: 10 www.sciencedirect.com
M Cristea, B Baul, I Ledeţi, A Ledeţi, G Vlase… - Journal of Thermal …, 2019 - Springer
… This paper deals with the study of compatibility between antihyperlipidemic agent atorvastatin calcium trihydrate (ATV) and eight pharmaceutical excipients used in the development of …
Number of citations: 8 link.springer.com
C Tizaoui, H Galai, M Barrio, S Clevers… - European Journal of …, 2020 - Elsevier
… Atorvastatin calcium trihydrate Crystalline atorvastatin calcium trihydrate was kindly provided by the Drugs Quality Control Laboratory of Tunis (Tunisia) and was used without further …
Number of citations: 6 www.sciencedirect.com
SY Singh, Salwa, RK Shirodkar, R Verma… - Journal of …, 2020 - Springer
… immediate release dosage form with 5 mg atorvastatin calcium trihydrate per tablet. … Furthermore, the percent loss of water from atorvastatin calcium trihydrate and formulation was found …
Number of citations: 15 link.springer.com
N Meddeb, A Elmhamdi, M Aksit, H Galai… - Journal of Thermal …, 2023 - Springer
The pathways of dehydration reaction of both calcium atorvastatin trihydrate (CAT) and grinded CAT were investigated using CRTA technique under controlled residual water vapor …
Number of citations: 0 link.springer.com
J Krauß, M Klimt, M Luber, P Mayer… - Beilstein Journal of …, 2019 - beilstein-journals.org
… When atorvastatin calcium trihydrate (1) was submitted to extremely strong acidic conditions by refluxing with concentrated (37%) aqueous hydrochloric acid (entry 6), a new product 6 …
Number of citations: 4 www.beilstein-journals.org
ST Holmes, WD Wang, G Hou, C Dybowski… - Physical Chemistry …, 2019 - pubs.rsc.org
… to quadrupolar NMR crystallographic investigations is demonstrated by unearthing the calcium local structure of the active pharmaceutical ingredient atorvastatin calcium trihydrate, the …
Number of citations: 14 pubs.rsc.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。